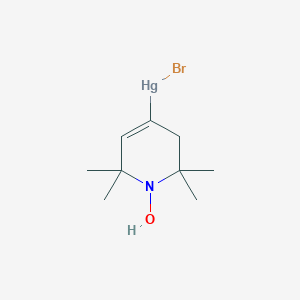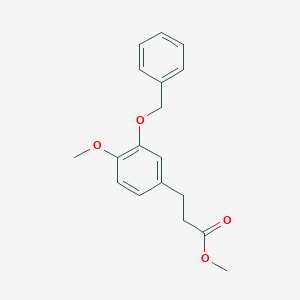
Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate, also known as MPP, is a chemical compound that has been widely researched for its potential therapeutic uses. This compound belongs to the class of compounds known as methoxylated stilbenes, which are known for their antioxidant and anti-inflammatory properties. In recent years, MPP has gained attention for its potential use in treating various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
作用机制
The mechanism of action of Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate is not fully understood. However, studies have suggested that Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate exerts its anticancer effects by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate has also been shown to induce oxidative stress in cancer cells, which can lead to cell death.
生化和生理效应
Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate has been shown to have various biochemical and physiological effects. Studies have shown that Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate can reduce inflammation and oxidative stress, which are known to play a role in the development of various diseases, including cancer. Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate has also been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
One of the advantages of using Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate in lab experiments is that it is relatively easy to synthesize and purify. Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate is also stable under various conditions, which makes it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can elucidate its therapeutic potential.
未来方向
There are several future directions for research on Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate. One of the areas that require further investigation is the mechanism of action of Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate. Understanding the molecular pathways through which Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate exerts its therapeutic effects can help in the development of more effective treatments. Another area that requires further investigation is the potential use of Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate in combination with other drugs for cancer treatment. Studies have shown that Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate can enhance the anticancer effects of other drugs, which makes it a potential candidate for combination therapy. Finally, further studies are needed to evaluate the safety and efficacy of Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate in human clinical trials.
Conclusion:
In conclusion, Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate is a promising compound that has shown potential therapeutic uses in cancer treatment, neurodegenerative disorders, and cardiovascular diseases. The synthesis of Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate is relatively easy, and it has been shown to have various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in human clinical trials.
合成方法
The synthesis of Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate involves the reaction of 4-methoxy-3-(phenylmethoxy)benzaldehyde with methyl 3-bromo-3-phenylpropanoate in the presence of a base. This reaction results in the formation of Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate, which can be purified using various techniques, such as column chromatography.
科学研究应用
Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate has been extensively studied for its potential therapeutic uses. One of the most promising applications of Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate is in cancer treatment. Studies have shown that Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate has anticancer properties and can inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
属性
CAS 编号 |
6305-53-9 |
|---|---|
产品名称 |
Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate |
分子式 |
C18H20O4 |
分子量 |
300.3 g/mol |
IUPAC 名称 |
methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C18H20O4/c1-20-16-10-8-14(9-11-18(19)21-2)12-17(16)22-13-15-6-4-3-5-7-15/h3-8,10,12H,9,11,13H2,1-2H3 |
InChI 键 |
PTOLWUSNCHMSMJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCC(=O)OC)OCC2=CC=CC=C2 |
规范 SMILES |
COC1=C(C=C(C=C1)CCC(=O)OC)OCC2=CC=CC=C2 |
其他 CAS 编号 |
6305-53-9 |
同义词 |
NSC 41152 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



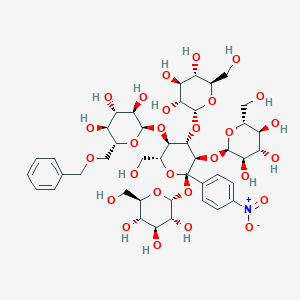
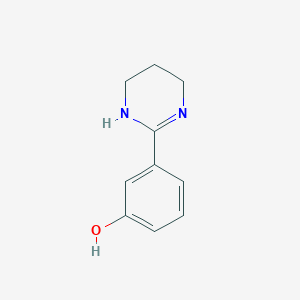
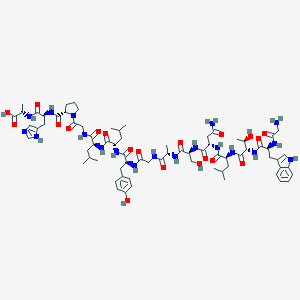
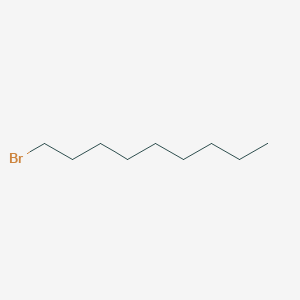
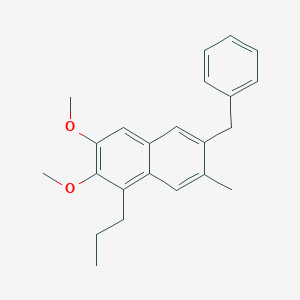
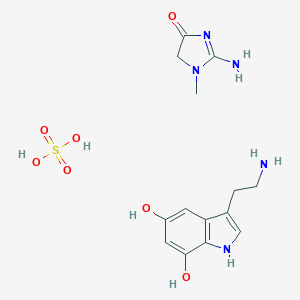
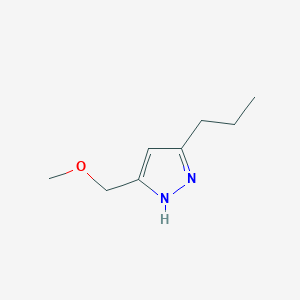

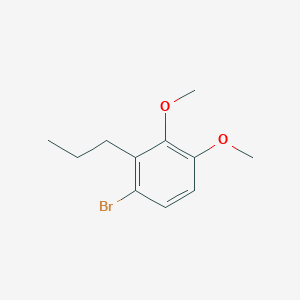
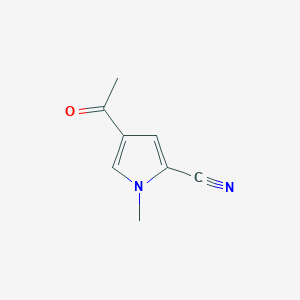
![2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B49000.png)
![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)
![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)
